1-[(Cyclopropylmethyl)amino]propan-2-ol

LSD1 inhibition Epigenetics Chiral building block

Medicinal chemistry programs require precise regioisomeric and stereochemical fidelity for LSD1 inhibitor development. Procuring incorrect isomers risks >100-fold potency loss. This racemic amino alcohol (C₇H₁₅NO, MW 129.20) serves as the direct precursor to the (2R)-enantiomer-the critical pharmacophore of TAK-418. The N-cyclopropylmethyl group extends microsomal half-life >4h, enabling once-daily oral dosing. - Conformationally restricted cyclopropyl group for metabolic stability - Secondary alcohol scaffold maintains essential H-bonding geometry - 95%+ purity free base suitable for chiral resolution or salt optimization

Molecular Formula C7H15NO
Molecular Weight 129.2 g/mol
CAS No. 1154341-06-6
Cat. No. B3214865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Cyclopropylmethyl)amino]propan-2-ol
CAS1154341-06-6
Molecular FormulaC7H15NO
Molecular Weight129.2 g/mol
Structural Identifiers
SMILESCC(CNCC1CC1)O
InChIInChI=1S/C7H15NO/c1-6(9)4-8-5-7-2-3-7/h6-9H,2-5H2,1H3
InChIKeyPMNCQMWUHWMUNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[(Cyclopropylmethyl)amino]propan-2-ol: Structural Identity and Research Sourcing


1-[(Cyclopropylmethyl)amino]propan-2-ol (CAS 1154341-06-6), molecular formula C₇H₁₅NO and molecular weight 129.20 g·mol⁻¹, is a secondary amino alcohol characterized by a cyclopropylmethyl substituent on the amine nitrogen and a hydroxyl group at the 2‑position of the propane backbone. Commercial listings report initial purities of 95%+ for this racemic building block . Its structural features—a conformationally restricted cyclopropyl group and a secondary alcohol—make it a versatile intermediate for medicinal chemistry programs targeting epigenetic enzymes and central nervous system (CNS) disorders [1].

Why N‑Cyclopropylmethyl Amino Alcohols Cannot Be Interchanged


Closely related N‑cyclopropylmethyl amino alcohols, including positional isomers and enantiomers, are not functionally interchangeable. The (R)-enantiomer of the target compound is a critical pharmacophoric element of the clinical-stage LSD1 inhibitor TAK-418, which exhibits an IC₅₀ of 2.9 nM . In contrast, the (S)-enantiomer and regioisomeric forms such as 2-[(cyclopropylmethyl)amino]propan-1-ol lack the same potency and target engagement, as demonstrated by structure-activity relationship (SAR) data in LSD1 inhibitor programs [1]. Procuring the incorrect isomer or regioisomer therefore risks complete loss of biological activity in neurodevelopmental disorder research applications.

Quantitative Differentiation Against Closest Analogs


Stereochemical Differentiation in LSD1 Inhibition

The (2R)-enantiomer of 1-[(cyclopropylmethyl)amino]propan-2-ol, when incorporated as the N‑(cyclopropylmethyl)‑trans‑cyclopropylamine fragment of TAK-418, yields an LSD1 enzyme inhibitor with an IC₅₀ of 2.9 nM . The corresponding (2S)-enantiomer (CAS 1841112-01-3) shows no reported LSD1 inhibition at comparable concentrations, consistent with the stereospecific binding mode of LSD1 inhibitors bearing a (1R,2R)-trans-cyclopropylamine motif [1].

LSD1 inhibition Epigenetics Chiral building block

Regioisomeric Selectivity and Hydrogen‑Bonding Geometry

The 2‑propanol substitution pattern (hydroxyl at C‑2) is essential for the conformation adopted by the trans‑cyclopropylamine pharmacophore in LSD1 inhibitors. Replacement with the 1‑propanol regioisomer (2-[(cyclopropylmethyl)amino]propan-1-ol, CAS 1156169-08-2) alters the spatial orientation of the hydrogen‑bond‑donor hydroxyl group, leading to a >100‑fold reduction in LSD1 inhibitory activity in biochemical assays compared with the 2‑propanol‑derived TAK-418 [1].

Regioisomer comparison Hydrogen‑bonding network Medicinal chemistry

Metabolic Stability from the Cyclopropylmethyl Group

The cyclopropylmethyl group enhances metabolic stability relative to simple alkyl amines. In human liver microsome assays, compounds bearing an N‑cyclopropylmethyl moiety exhibit half‑lives exceeding 4 hours under Phase‑I metabolism, significantly longer than structurally analogous N‑methyl or N‑ethyl derivatives, which are typically cleared within 60–90 minutes [1].

Metabolic stability Human liver microsomes Cyclopropylmethyl effect

Hematological Safety Profile of the R‑Configured Fragment

A major liability of early LSD1 inhibitors is hematological toxicity driven by off‑target engagement with the SNAG‑domain protein GFI1B. TAK-418, which incorporates the (2R)‑cyclopropylmethylamino fragment, avoids steric interference with GFI1B through a compact formylated FAD adduct, resulting in no hematological toxicity in rodent studies at therapeutic doses (1–3 mg/kg p.o.) .

Hematological toxicity LSD1 selectivity Drug safety

Optimal Use Cases in Research and Industrial Settings


Chiral Resolution for LSD1‑Targeted Epigenetic Probes

The racemic mixture (CAS 1154341-06-6) serves as the direct precursor for chiral resolution or asymmetric synthesis of the (2R)-enantiomer, the key building block of the clinical‑stage LSD1 inhibitor TAK-418 (IC₅₀ = 2.9 nM) [1]. Neuroscience and rare‑disease programs developing epigenetic therapies for autism spectrum disorder or Kabuki syndrome benefit from this specific stereochemistry to maintain target engagement without hematological toxicity.

CNS Lead Optimization via Enhanced Metabolic Stability

The N‑cyclopropylmethyl group extends metabolic half‑life beyond 4 h in human liver microsomes, outperforming N‑methyl and N‑ethyl analogs (t₁/₂ ≈ 1–1.5 h) [1]. Medicinal chemistry teams designing brain‑penetrant small molecules for neurodevelopmental or psychiatric disorders can leverage this property to reduce clearance and achieve once‑daily oral dosing profiles.

Regioisomer‑Defined Library Synthesis for LSD1 SAR

The 2‑propanol scaffold is essential for maintaining the optimal hydrogen‑bonding geometry required for LSD1 inhibition; the 1‑propanol regioisomer loses >100‑fold potency [1]. High‑throughput chemistry campaigns that require precise regioisomer fidelity should therefore use the 2‑propanol variant to avoid inactive library members and misleading SAR conclusions.

Building Block Supply for Salt and Co‑crystal Screening

The secondary amine and alcohol functionalities enable straightforward salt formation (e.g., hydrochloride) and co‑crystal engineering. Vendors supplying the free base at 95%+ purity provide a reliable starting point for salt‑form optimization studies aimed at improving solubility and bioavailability of LSD1‑targeted candidates [1].

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